5,8-Dioxaspiro[3.5]nonan-9-one
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Overview
Description
5,8-Dioxaspiro[3.5]nonan-9-one is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol It is characterized by a spirocyclic structure, which includes a spiro linkage between two oxygen atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5,8-Dioxaspiro[3.5]nonan-9-one involves the ring expansion of spirocyclopropanes with stabilized sulfonium ylides. This method is highly diastereoselective and can yield the desired product in up to 87% without the formation of isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides and specific solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under specific conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5,8-Dioxaspiro[3.5]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could interact with a variety of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Dioxaspiro[5.5]undecane
- 1,6-Dioxaspiro[4.5]decane
- 2,6-Dichlorospiro[3.3]heptane
Comparison
5,8-Dioxaspiro[3.5]nonan-9-one is unique due to its specific spirocyclic structure and the presence of a ketone functional group. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its structural features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,8-dioxaspiro[3.5]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-7(2-1-3-7)10-5-4-9-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQBYVAZNALLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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